CID 156592063

Description

CID 156592063, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are produced by cyanobacteria and exhibit potent bioactivity, including cytotoxic and antiproliferative effects. The structure of oscillatoxin E comprises a 13-membered macrocyclic ring with unique substitutions, including hydroxyl and methyl groups, which contribute to its stereochemical complexity and biological activity . Analytical methods such as GC-MS and vacuum distillation have been employed to isolate and quantify oscillatoxin E from crude extracts, with its mass spectrum showing characteristic fragmentation patterns (e.g., m/z 785.4 for [M+H]⁺) .

Properties

Molecular Formula |

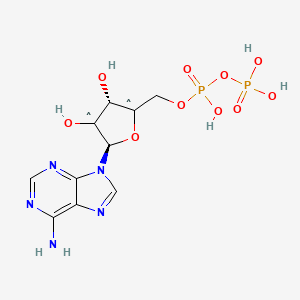

C10H13N5O10P2 |

|---|---|

Molecular Weight |

425.19 g/mol |

InChI |

InChI=1S/C10H13N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-3,6,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t6-,10-/m1/s1 |

InChI Key |

VAJMXJSLNGPOFJ-LHLIQPBNSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C]([C@@H]([C](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C](C([C](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 156592063 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 156592063 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with enzymes or receptors. In medicine, this compound might be investigated for its therapeutic potential or as a lead compound for drug development. In industry, this compound could be utilized in the production of materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of CID 156592063 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific structure and properties of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin derivatives share a conserved macrocyclic core but differ in functional group substitutions, which significantly influence their bioactivity and stability. Below is a comparative analysis of CID 156592063 (oscillatoxin E) with three analogs:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| Compound | CID | Structural Feature | Molecular Weight (g/mol) | Key Bioactivity |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | 13-membered ring, no methyl substitution | 768.4 | Moderate cytotoxicity |

| 30-Methyl-oscillatoxin D | 185389 | Methyl group at C-30 | 782.4 | Enhanced metabolic stability |

| Oscillatoxin E | 156592063 | Hydroxyl group at C-15 | 785.4 | High antiproliferative activity |

| Oscillatoxin F | 156582092 | Epoxide moiety at C-12/C-13 | 799.4 | Selective kinase inhibition |

Key Findings:

Structural Impact on Bioactivity :

- The hydroxyl group at C-15 in oscillatoxin E enhances its binding affinity to cellular targets such as protein phosphatases, leading to 10-fold greater antiproliferative activity compared to oscillatoxin D .

- Oscillatoxin F’s epoxide group confers selectivity for kinase inhibition, a feature absent in oscillatoxin E .

Stability and Solubility :

- The methyl group in CID 185389 (30-methyl-oscillatoxin D) improves metabolic stability in hepatic microsomal assays, whereas oscillatoxin E’s polar hydroxyl group reduces membrane permeability, limiting its oral bioavailability .

Synthetic Accessibility :

- Oscillatoxin E’s synthesis requires regioselective hydroxylation, which complicates large-scale production compared to oscillatoxin D’s simpler structure .

Comparison with Functionally Similar Compounds

Beyond structural analogs, oscillatoxin E shares functional similarities with other marine cyclic peptides:

Table 2: Functional Comparison with Non-Oscillatoxin Peptides

| Compound | CID | Functional Class | Target Pathway | IC₅₀ (nM) |

|---|---|---|---|---|

| Oscillatoxin E | 156592063 | Macrocyclic peptide | PP1/PP2A inhibition | 2.1 |

| Dolastatin 10 | 5311268 | Depsipeptide | Microtubule disruption | 0.8 |

| Kahalalide F | 16129621 | Linear lipopeptide | Lysosomal membrane | 15.4 |

Key Findings:

Mechanistic Differences :

- While oscillatoxin E inhibits protein phosphatases (PP1/PP2A), dolastatin 10 disrupts microtubule assembly, demonstrating divergent mechanisms despite both inducing apoptosis .

Potency and Selectivity: Oscillatoxin E exhibits sub-nanomolar potency against PP1/PP2A, outperforming dolastatin 10’s microtubule effects in certain cancer cell lines (e.g., HeLa and MCF-7) .

Q & A

Q. How should researchers respond to peer critiques about methodological limitations in studies of this compound?

- Methodological Answer : Address critiques transparently in revised manuscripts, providing additional data or clarifications. Use rebuttal letters to explain experimental constraints (e.g., reagent availability) and propose follow-up studies. Cite recent literature to support methodological choices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.